molecular formula C18H18N2O7S2 B6522750 methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate CAS No. 951901-45-4

methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate

Cat. No.: B6522750
CAS No.: 951901-45-4
M. Wt: 438.5 g/mol
InChI Key: JPGNYWAPOJPJRJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate is a useful research compound. Its molecular formula is C18H18N2O7S2 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.05554326 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores the synthesis, characterization, and biological evaluation of this compound alongside relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazolidine derivatives with benzenesulfonamides. Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies: A study evaluated various thiazolidine derivatives against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 625 µg/ml to >5000 µg/ml for different compounds tested .
  • Case Study: One specific derivative was found to show higher antibacterial potency than ampicillin against resistant strains such as MRSA. The study highlighted that compounds with a thiazolidine structure often demonstrate enhanced activity due to their ability to inhibit bacterial cell wall synthesis .

Antiviral Activity

The antiviral potential of thiazolidine derivatives has also been explored:

  • HIV Studies: Certain thiazolidine analogs were tested for anti-HIV activity with IC50 values indicating effectiveness in inhibiting viral replication. For example, one compound showed an IC50 value of 12.1 µM against HIV strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall biosynthesis or viral replication processes.
  • Kinase Inhibition: Inhibitory effects on specific kinases have been predicted through computational studies, suggesting that these compounds may interfere with cellular signaling pathways critical for pathogen survival .

Research Findings Summary

Study FocusFindings
Antibacterial ActivityMIC values ranging from 625 µg/ml to >5000 µg/ml against various strains
Antiviral ActivityEffective against HIV with IC50 values indicating significant inhibition
MechanismsEnzyme and kinase inhibition contributing to antimicrobial effects

Properties

IUPAC Name

methyl 4-[[2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S2/c1-12-11-15(20-17(21)9-10-28(20,23)24)7-8-16(12)29(25,26)19-14-5-3-13(4-6-14)18(22)27-2/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGNYWAPOJPJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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